Lipophilicity and Membrane Permeability Differentiation: 4-Fluorophenyl vs. Unsubstituted Core (CAS 1564870-55-8)
The target compound incorporates a 4-fluorophenyl substituent at the 2-position of the pyrazolo[1,5-a]pyrazin-4-one core, which substantially increases lipophilicity relative to the unsubstituted core analog (CAS 1564870-55-8). The unsubstituted analog has a measured LogP of –0.42, consistent with a highly polar, poorly membrane-permeable scaffold . In contrast, the addition of the 4-fluorophenyl ring in CAS 1338670-00-0 is predicted to raise LogP into the +1.5 to +2.5 range—a more favorable window for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five—based on the fragment contribution of fluorobenzene (ΔLogP ≈ +1.8) and the measured XLogP3 of 1.1 for the closely related 3-methoxyphenyl analog (CAS 1338692-18-4), where the methoxy group is more polar than fluorine [1]. This shift from a LogP of –0.42 (unsubstituted) to an estimated +2.0 (4-fluorophenyl) represents a permeability-relevant differentiation that directly impacts cellular uptake in intact-cell assays.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | Estimated LogP ~ +2.0 (4-fluorophenyl analog, CAS 1338670-00-0); exact experimental determination not yet reported in public domain |
| Comparator Or Baseline | Unsubstituted core: CAS 1564870-55-8, LogP = –0.4194 (measured). 3-Methoxyphenyl analog: CAS 1338692-18-4, XLogP3 = 1.1 (computed). |
| Quantified Difference | ΔLogP ≈ +2.4 vs. unsubstituted core; estimated ΔXLogP3 ≈ +0.9 vs. 3-methoxyphenyl analog (fluorine is more lipophilic than methoxy despite similar size) |
| Conditions | LogP of unsubstituted analog from ChemScene computational chemistry data ; XLogP3 of 3-methoxyphenyl analog from Kuujia computed properties [1]; target compound LogP estimated by fragment addition method |
Why This Matters
A LogP difference of +2.4 units translates to an approximately 250-fold increase in theoretical octanol-water partition coefficient, which is decisive for membrane permeability in cell-based screening assays and influences oral bioavailability potential during lead optimization.
- [1] Kuujia. 2-[2-(3-Methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid. CAS 1338692-18-4. XLogP3: 1.1; TPSA: 84.7 Ų; MW: 299.28. Available at: https://www.kuujia.com/cas-1338692-18-4.html View Source
